N-(2-chloroethyl)oxane-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

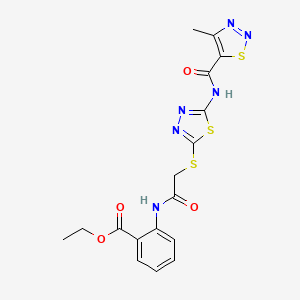

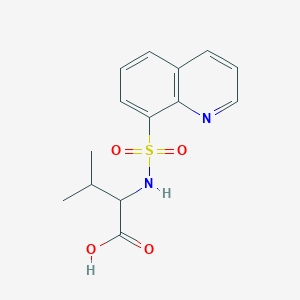

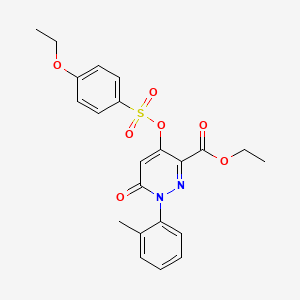

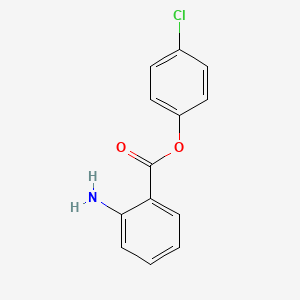

“N-(2-chloroethyl)oxane-4-carboxamide” is a chemical compound with the CAS Number: 1339771-70-8 . It has a molecular weight of 191.66 and its IUPAC name is N-(2-chloroethyl)tetrahydro-2H-pyran-4-carboxamide .

Molecular Structure Analysis

The InChI code for “N-(2-chloroethyl)oxane-4-carboxamide” is 1S/C8H14ClNO2/c9-3-4-10-8(11)7-1-5-12-6-2-7/h7H,1-6H2,(H,10,11) . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis

“N-(2-chloroethyl)oxane-4-carboxamide” has a molecular weight of 191.66 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Corrosion Inhibition

N-(2-chloroethyl) derivatives, including morpholine and piperazine-based carboxamide derivatives, have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic environments. Studies reveal these compounds exhibit significant corrosion inhibition properties, which are attributed to the formation of protective films on the metal surface. The inhibition efficiency varies with temperature and concentration, indicating a physisorption mechanism of interaction between the inhibitor molecules and the mild steel surface. This research opens avenues for developing more efficient corrosion inhibitors for industrial applications (Nnaji et al., 2017).

Synthesis and Purification of Extractants

The synthesis and purification processes of carboxylic acids amides, including those similar to N-(2-chloroethyl)oxane-4-carboxamide, have shown promise in the nuclear industry. These compounds are effective extractants of actinides ions, with advantages such as complete incinerability and less interference in separation processes compared to organophosphorus extractants. This research highlights the potential for using these amides in nuclear waste management and the recovery of valuable materials from nuclear fuel (Thiollet & Musikas, 1989).

Organic Synthesis

N-(2-Aryl-1-chloro-2-oxoethyl) carboxamides have been used in the synthesis of new 2,5-diamino-1,3-thiazole and 2-thiohydantoin derivatives, showcasing the compound's utility in organic synthesis. This research demonstrates the compound's reactivity under mild conditions, leading to selective reactions and the formation of products with potential biological activities. Such studies contribute to the development of new synthetic methodologies that can be applied in the synthesis of biologically active compounds (Balya et al., 2008).

Catalysis

Research into the use of N-(2-chloroethyl)oxane-4-carboxamide derivatives in catalysis has revealed their potential in promoting various chemical reactions. For instance, studies on the synthesis of 2,4-disubstituted oxazoles via a [3 + 2] annulation process highlight the role of these compounds in facilitating reactions through the formation of intermediates. Such catalytic applications are crucial for the development of efficient and novel synthetic routes in organic chemistry (Luo et al., 2012).

Environmental Remediation

The degradation of persistent organic pollutants, such as oxalic and oxamic acids, through electrochemical advanced oxidation processes (EAOPs) using boron-doped diamond anodes, has been explored. N-(2-chloroethyl)oxane-4-carboxamide derivatives play a role in understanding the mechanisms and improving the efficiency of such processes, which are vital for environmental remediation efforts. This research offers insights into the mineralization pathways of recalcitrant compounds and the optimization of EAOPs for water treatment applications (Garcia-Segura & Brillas, 2016).

Safety And Hazards

properties

IUPAC Name |

N-(2-chloroethyl)oxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO2/c9-3-4-10-8(11)7-1-5-12-6-2-7/h7H,1-6H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNZYAAPFABAGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)NCCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chloroethyl)oxane-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2709942.png)

![1-[1'-phenyl-3',5-bis(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one](/img/structure/B2709949.png)